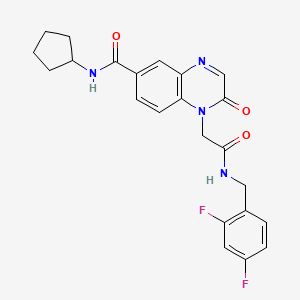

![molecular formula C12H14N2 B2902302 6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 3464-80-0](/img/structure/B2902302.png)

6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.258. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Cytotoxicity Properties

- Antioxidant and Cytotoxicity Research : 6-Methoxytetrahydro-β-carbolines, including derivatives of 6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, have been investigated for their antioxidant and cytotoxic properties. These compounds showed moderate antioxidant properties and mild toxicity at effective antioxidative concentrations (Goh et al., 2015).

Synthesis and Characterization

- Synthesis Optimization : Research has been conducted on optimizing the synthesis conditions for producing 6-methoxy-tetrahydro-β-carboline derivatives, including the 6-methyl variant, using Maillard reaction and LC-MS for analysis (Goh et al., 2015).

Pharmacological Evaluation

- TRPV1 Antagonists : Studies have shown that 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives can be potent TRPV1 antagonists. These compounds have shown promising results in pain models and could be leads for developing antinociceptive drugs (Li et al., 2019).

Chemical Structure Analysis

- Stereochemistry Studies : Research on the stereochemistry of similar compounds like 1,6,7,12b-tetrahydro-2H,4H-[1,2] oxazino[3′,4′:1,2]-pyrido[3,4-b]indole provides insights into the chemical structure and properties of these compounds (Crabb & Mitchell, 1971).

Medicinal Chemistry

- Selective Estrogen Receptor Downregulator and Antagonist : Research has been conducted on 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motifs for developing orally bioavailable selective estrogen receptor downregulators and antagonists. These are being evaluated for treating advanced estrogen receptor-positive breast cancer (De savi et al., 2015).

Chemistry and Synthesis

- Chemical Synthesis : Synthesis methods for 1-substituted-2,3,4,9-tetrahydro-(2-oxopropyl)-1H-pyrido[3,4-b] indoles and their rearrangements have been explored, contributing to the understanding of the chemistry of related compounds (Bobowski, 1983).

Enzymatic Reactions

- Formation of Pyridoindoles : Studies have indicated the role of enzymes in catalyzing reactions to form pyridoindoles from compounds like N-methyl tryptamine and 5-methyltetrahydrofolic acid (Mandel et al., 1974).

Development of Antidiabetic Agents

- Antidiabetic Research : Research on derivatives of tryptoline-3-carboxylic acid, a structural analog, has led to the development of potential antidiabetic agents (Choudhary et al., 2011).

Pharmacological Potential

- Calcium-Antagonist Activity : Derivatives of pyrido[4,3-b]indole, structurally related to this compound, have shown a broad spectrum of pharmacological activities including calcium-antagonist behavior (Ivanov et al., 2001).

MALDI/TOF-MS Studies

- Mass Spectrometry Applications : β-Carboline alkaloids, including pyrido[3,4-b]indoles, have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS) for proteins and sulfated oligosaccharides (Nonami et al., 1997).

Properties

IUPAC Name |

6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6,13-14H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHQPJGFWRVZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride](/img/no-structure.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile](/img/structure/B2902223.png)

![3-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B2902224.png)

![1,3-dimethyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1H-pyrazole](/img/structure/B2902228.png)

![{1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazol-4-yl}(4-phenylpiperazino)methanone](/img/structure/B2902230.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902231.png)

![3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2902232.png)

![N-(2,6-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2902235.png)

![7-[3-(3-Ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2902238.png)